Spectroscopic Characterization of 7-(Trimethylsilyl)hept-6-yn-2-ol: A Comprehensive Analytical Guide
Spectroscopic Characterization of 7-(Trimethylsilyl)hept-6-yn-2-ol: A Comprehensive Analytical Guide
Executive Summary
7-(Trimethylsilyl)hept-6-yn-2-ol (CAS: 176502-41-3) is a highly versatile bifunctional building block widely utilized in advanced organic synthesis, particularly in cross-coupling reactions, click chemistry, and complex natural product total synthesis. Featuring both a reactive secondary alcohol and a sterically protected terminal alkyne, its structural elucidation requires a rigorous multi-modal spectroscopic approach.
This whitepaper provides an authoritative, in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Designed for research scientists and drug development professionals, this guide synthesizes empirical data with the fundamental quantum and physical causality driving each spectroscopic phenomenon.
Structural & Physicochemical Profiling
Before diving into spectral interpretation, it is critical to map the molecular architecture of the compound. The molecule consists of a 7-carbon aliphatic chain with a hydroxyl group at the C2 position and a triple bond between C6 and C7. The terminal alkyne carbon (C7) is capped with a Trimethylsilyl (TMS) protecting group.
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Molecular Formula: C₁₀H₂₀OSi
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Molecular Weight: 184.35 g/mol
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Connectivity: CH₃(1) – CH(OH)(2) – CH₂(3) – CH₂(4) – CH₂(5) – C(6) ≡ C(7) – Si(CH₃)₃
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive proof of connectivity and spatial arrangement for this molecule. The presence of the TMS group and the alkyne pi-system creates distinct magnetic microenvironments[1].
¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum of 7-(Trimethylsilyl)hept-6-yn-2-ol is characterized by distinct aliphatic multiplets and a highly shielded silyl singlet[2].
Table 1: ¹H NMR Chemical Shifts and Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| TMS | 0.13 | Singlet (s) | - | 9H | -Si(CH₃)₃ |
| C1 | 1.19 | Doublet (d) | 6.1 | 3H | -CH₃ |
| C3, C4 | 1.45 – 1.71 | Multiplet (m) | - | 4H | -CH₂-CH₂- |
| C5 | 2.18 – 2.31 | Multiplet (m) | - | 2H | -CH₂-C≡C- |
| C2 | 3.81 – 3.84 | Multiplet (m) | - | 1H | -CH(OH)- |
Mechanistic Causality of Shifts:
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The TMS Singlet (0.13 ppm): The electropositive nature of the silicon atom pushes electron density onto the adjacent methyl groups. This localized increase in electron density strongly shields the 9 protons from the external magnetic field ( B0 ), shifting their resonance upfield[2].
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Propargylic Deshielding (2.18 – 2.31 ppm): The C5 methylene protons are situated adjacent to the alkyne. The circulation of the alkyne's cylindrical pi-electrons induces a local magnetic field (diamagnetic anisotropy). Protons positioned along the equatorial plane of this induced field experience a deshielding effect, pushing them downfield relative to standard alkyl methylenes[1].
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Electronegative Deshielding (3.81 – 3.84 ppm): The methine proton at C2 is directly adjacent to the hydroxyl oxygen. The inductive electron-withdrawing effect of the oxygen atom strips electron density from the C-H bond, severely deshielding the proton and shifting it to the ~3.8 ppm region[2].
¹³C NMR Analysis (101 MHz, CDCl₃)
Carbon-13 NMR provides a clear map of the carbon skeleton, particularly isolating the sp-hybridized alkyne carbons which are invisible in ¹H NMR.
Table 2: ¹³C NMR Chemical Shifts (Empirical/Predicted)
| Position | Chemical Shift (δ, ppm) | Assignment | Causality / Microenvironment |
| TMS | ~0.1 | -Si(CH₃)₃ | Highly shielded by electropositive Si. |
| C5 | ~19.5 | -CH₂-C≡C- | Propargylic carbon, shielded by alkyne anisotropy. |
| C1 | ~23.5 | -CH₃ | Terminal aliphatic methyl. |
| C4 | ~24.5 | -CH₂- | Central aliphatic chain. |
| C3 | ~38.5 | -CH₂- | Adjacent to the deshielding methine carbon. |
| C2 | ~67.8 | -CH(OH)- | Strongly deshielded by the electronegative oxygen. |
| C6 | ~84.5 | -C≡C-TMS | Internal alkyne sp-carbon. |
| C7 | ~107.0 | -C≡C-TMS | Alkyne sp-carbon directly bound to Si; heavily deshielded by the metalloid substitution. |
Infrared (IR) Vibrational Spectroscopy
IR spectroscopy validates the functional groups through their characteristic dipole moment changes during molecular vibration[3].
Table 3: Key IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| ~3350 | Broad, Strong | O-H stretch | Broadening is caused by extensive intermolecular hydrogen bonding in the liquid state, which weakens the O-H bond to varying degrees. |
| ~2950, ~2850 | Strong | C-H stretch | Standard stretching of sp³ hybridized aliphatic C-H bonds. |
| ~2175 | Medium | C≡C stretch | Typically weak in internal alkynes. However, the polarization induced by the TMS group (electropositive Si vs. electronegative sp-C) increases the change in dipole moment, making this band distinct[3]. |
| ~1250 | Strong, Sharp | Si-CH₃ bend | Symmetric deformation of the methyl groups attached to silicon. |
| ~840 | Strong | Si-C stretch | Characteristic stretching vibration of the carbon-silicon bond. |
Electron Impact Mass Spectrometry (EI-MS)
Under standard 70 eV electron ionization, 7-(Trimethylsilyl)hept-6-yn-2-ol undergoes highly predictable fragmentation driven by the stability of silicon-based cations[3].
Table 4: Primary EI-MS Fragmentation Ions
| m/z | Relative Abundance | Fragment | Origin / Loss Pathway |
| 184 | Very Weak | [M]⁺• | Intact Molecular Ion. |
| 169 | Medium | [M - CH₃]⁺ | Loss of a methyl radical (-15 Da), typically from the TMS group. |
| 166 | Weak | [M - H₂O]⁺• | Dehydration (-18 Da) driven by the secondary alcohol. |
| 151 | Medium | [M - CH₃ - H₂O]⁺ | Sequential loss of methyl and water. |
| 73 | Base Peak (100%) | [Si(CH₃)₃]⁺ | α-cleavage yielding the exceptionally stable trimethylsilyl cation. |
Fragmentation Pathway Visualization
Fig 1: Primary EI-MS fragmentation pathways of 7-(Trimethylsilyl)hept-6-yn-2-ol.
Self-Validating Experimental Workflows
To ensure absolute trustworthiness in analytical chemistry, protocols must be designed as self-validating systems. The following workflows incorporate internal checks to guarantee data integrity.
High-Resolution NMR Acquisition Protocol
Fig 2: Standardized high-resolution NMR acquisition and processing workflow.
Step-by-Step Methodology:
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Sample Dissolution: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: Anhydrous solvent prevents the H₂O peak (~1.56 ppm) from obscuring the aliphatic multiplets.
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Filtration (Self-Validation Step): Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Removing particulate matter prevents localized magnetic susceptibility gradients, ensuring a perfectly homogeneous magnetic field and sharp spectral lines.
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Locking and Shimming: Lock the spectrometer onto the deuterium resonance of the CDCl₃. Execute automated gradient shimming (e.g., TopShim). Self-Validation: Check the shape of the residual CHCl₃ peak at 7.26 ppm; a symmetrical, narrow peak (width at half-height < 1 Hz) confirms an optimal shim.
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Acquisition:
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¹H NMR: Utilize a standard 30-degree excitation pulse (zg30). Set the number of scans (NS) to 16 with a relaxation delay (D1) of 1 second.
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¹³C NMR: Utilize a proton-decoupled sequence (zgpg30). Set NS to 256–512 to achieve an adequate signal-to-noise ratio for the unprotonated alkyne carbons.
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Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the internal TMS singlet strictly to 0.00 ppm.
GC-MS Analysis (Electron Impact) Protocol
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Sample Preparation: Dilute 1 mg of the compound in 1 mL of HPLC-grade dichloromethane (DCM).
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Injection: Inject 1 µL into the GC inlet using a split ratio of 50:1. Maintain the inlet temperature at 250 °C to ensure instantaneous volatilization without thermal degradation.
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Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature Program: Hold at 50 °C for 1 min, ramp at 10 °C/min to 250 °C.
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Ionization: Operate the mass spectrometer in Electron Impact (EI) mode strictly at 70 eV. Causality: 70 eV is the universal standard energy that provides highly reproducible fragmentation patterns matching established mass spectral libraries[3].
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Detection: Scan the mass range from m/z 40 to 400. Self-Validation: Ensure the solvent delay is set to ~3 minutes to prevent the massive DCM solvent peak from saturating and damaging the electron multiplier detector.
Comprehensive References
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Title: WO2017156164A1 - 20-hete receptor (gpr75) antagonists and methods of use Source: Google Patents URL:
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link]
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]
